(S)-Chroman-2-carbonitrile
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Overview
Description
(S)-Chroman-2-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chroman-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the chroman ring structure. This step often involves the use of Lewis acids or other catalysts to facilitate the cyclization process.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, where a suitable cyanating agent, such as sodium cyanide or potassium cyanide, is used under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing specific catalysts to enhance the yield and selectivity of the desired enantiomer.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-Chroman-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanones, while reduction can produce primary amines.
Scientific Research Applications
(S)-Chroman-2-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Chroman-2-carbonitrile involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Chroman-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Chroman-2-amine: Contains an amine group instead of a nitrile group.
Chroman-2-aldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness: (S)-Chroman-2-carbonitrile is unique due to its specific chiral configuration and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m0/s1 |
InChI Key |
PSODBWOLLYALSQ-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C#N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C#N |
Origin of Product |
United States |
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